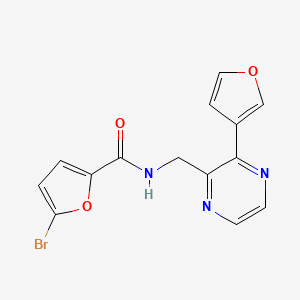

5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide

Description

Properties

IUPAC Name |

5-bromo-N-[[3-(furan-3-yl)pyrazin-2-yl]methyl]furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10BrN3O3/c15-12-2-1-11(21-12)14(19)18-7-10-13(17-5-4-16-10)9-3-6-20-8-9/h1-6,8H,7H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCLGCDHMIZUGQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC=C1C2=NC=CN=C2CNC(=O)C3=CC=C(O3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of pyrazine-2-amine with 5-bromofuran-2-carboxylic acid in the presence of coupling agents and catalysts. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The furan and pyrazine rings can undergo oxidation and reduction reactions, altering the electronic properties of the compound.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom. Coupling reactions can produce complex molecules with extended conjugation and enhanced properties.

Scientific Research Applications

Medicinal Chemistry

Drug Design and Development

The compound is being explored as a potential pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for developing new therapeutic agents. Research indicates that derivatives of furan and pyrazine rings often exhibit significant pharmacological properties, including anti-inflammatory and anticancer activities.

Anticancer Research

Preliminary studies suggest that compounds similar to 5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide may inhibit tumor growth by inducing apoptosis in cancer cells. For instance, related compounds have been shown to effectively suppress cell migration and cycle progression in various cancer cell lines. The dual inhibition of key receptors involved in tumor growth further underscores its potential in cancer therapy.

Organic Synthesis

Building Block for Complex Molecules

this compound serves as a versatile building block in organic synthesis. Its unique structure allows chemists to create more complex molecules, including analogs of natural products. This capability is critical for the development of novel materials and pharmaceuticals.

Biological Studies

Enzyme and Receptor Interactions

Research involving this compound focuses on its interactions with enzymes and receptors, which are vital for understanding its mechanism of action. Studies indicate that compounds with similar structures can modulate the activity of various biological targets, leading to significant therapeutic effects.

Case Studies

-

Antiviral Activity

A study investigating the antiviral properties of furan derivatives found that certain compounds exhibited significant inhibition against viral replication. This suggests that this compound could be evaluated for similar antiviral applications. -

Anti-inflammatory Properties

Another case study highlighted the anti-inflammatory effects of related compounds, which showed a reduction in pro-inflammatory cytokines. This positions the compound as a potential candidate for treating inflammatory diseases.

Mechanism of Action

The mechanism of action of 5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The exact pathways involved depend on the biological context and the specific target being studied .

Comparison with Similar Compounds

Nitrofuran Derivatives

Compound : N-Cyclohexyl-5-nitrofuran-2-carboxamide ()

- Structural Difference : Substitutes bromine with a nitro group.

- Impact: The nitro group is a stronger electron-withdrawing group, increasing reactivity and redox activity, as seen in its trypanocidal potency .

- Synthesis : Prepared via carbodiimide-mediated coupling, yielding 42% after column chromatography .

Pyrazine-Based Bromophenyl Derivatives

Compound : N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide ()

Brominated Furan-Phenyl Analogs

Biological Activity

5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide, with the CAS number 2034423-45-3, is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound features a furan ring and a pyrazine moiety, which are known for their biological activities. This article aims to provide an in-depth analysis of the biological activity associated with this compound, focusing on its antimicrobial and anticancer properties, supported by relevant research findings and data.

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₁₀BrN₃O₃ |

| Molecular Weight | 348.15 g/mol |

| Structure | Chemical Structure |

Antimicrobial Activity

Research indicates that compounds containing furan and pyrazine rings exhibit significant antimicrobial properties. For instance, derivatives of furan have been shown to inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus .

A study highlighted the effectiveness of furan derivatives, where certain compounds demonstrated Minimum Inhibitory Concentration (MIC) values as low as 64 µg/mL against E. coli . This suggests that this compound may possess similar or enhanced antimicrobial properties due to its structural characteristics.

Anticancer Activity

The potential anticancer effects of this compound are particularly noteworthy. Compounds with furan and pyrazine moieties have been explored for their ability to inhibit cancer cell proliferation. For example, studies on related pyrazole compounds have shown promising results against various cancer cell lines such as MCF7 and A549, with IC₅₀ values indicating effective cytotoxicity .

In vitro studies have demonstrated that derivatives similar to this compound can induce apoptosis in cancer cells, suggesting a mechanism of action that may involve interaction with cellular pathways responsible for cell survival and death .

Case Studies

-

Antibacterial Efficacy :

- A synthesized furan derivative exhibited broad-spectrum antibacterial activity against thirteen bacterial strains, outperforming traditional antibiotics like streptomycin .

- The study concluded that the structural features of furan derivatives contribute significantly to their antimicrobial efficacy.

-

Cytotoxicity Against Cancer Cells :

- In a comparative study involving various pyrazole derivatives, compounds structurally related to our target compound showed IC₅₀ values as low as 0.01 µM against MCF7 cells .

- The mechanism involved inhibition of key enzymes involved in cell cycle regulation, leading to significant tumor growth suppression.

The biological activity of this compound is hypothesized to be mediated through several mechanisms:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest at various phases, which is crucial for preventing cancer cell division.

- Apoptosis Induction : The ability to trigger apoptosis in malignant cells is a significant aspect of its anticancer potential.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 5-bromo-N-((3-(furan-3-yl)pyrazin-2-yl)methyl)furan-2-carboxamide?

- Methodology : Multi-step synthesis typically involves coupling a brominated furan-carboxylic acid derivative with a pyrazine-methylamine intermediate. Key steps include:

- Step 1 : Activation of the furan-2-carboxylic acid using coupling agents (e.g., EDCI/HOBt) for amide bond formation.

- Step 2 : Nucleophilic substitution or Buchwald-Hartwig amination to introduce the pyrazine-methyl group .

- Reaction Monitoring : Thin-layer chromatography (TLC) and HPLC are critical to track intermediate formation.

- Purity Control : Recrystallization or column chromatography (e.g., silica gel, eluent: EtOAc/hexane) ensures ≥95% purity .

Q. How can researchers confirm the structural integrity and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR validate the presence of the bromine atom (e.g., δ 7.2–7.8 ppm for aromatic protons) and amide linkage (δ 8.1–8.5 ppm for CONH) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H] at m/z 392.05 for CHBrNO) .

- Elemental Analysis : Bromine content should match theoretical values (e.g., ~20.3% Br) .

Q. What solvent systems are suitable for its solubility and stability studies?

- Solubility : The compound is sparingly soluble in water but dissolves in DMSO, DMF, or dichloromethane. Stability testing in these solvents at 4°C over 72 hours is recommended .

- Light Sensitivity : Store in amber vials under inert gas (N or Ar) to prevent bromine displacement or furan ring oxidation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s bioactivity against specific targets?

- Approach :

- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) or receptors. The bromine atom and pyrazine ring may act as hydrogen bond acceptors .

- QSAR Analysis : Correlate electronic parameters (e.g., Hammett constants for Br and furan) with experimental IC values from kinase inhibition assays .

Q. What strategies resolve contradictions in reported biological activity data (e.g., varying IC values)?

- Root Causes :

- Purity Discrepancies : Impurities >5% (e.g., residual solvents) can skew results. Validate purity via HPLC-MS .

- Assay Conditions : Differences in pH, temperature, or co-solvents (e.g., DMSO concentration) affect activity. Standardize protocols (e.g., fixed 0.1% DMSO) .

Q. How does the furan-pyrazine scaffold influence structure-activity relationships (SAR) in kinase inhibition?

- Key Observations :

- Bromine Substitution : Enhances hydrophobic interactions with kinase ATP-binding pockets (e.g., EGFR T790M mutants) .

- Pyrazine Methyl Group : Modulates solubility and membrane permeability. Replacements (e.g., CF) may improve potency but reduce bioavailability .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

- Critical Factors :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.